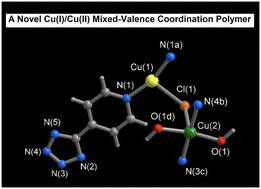Fine-tuning synthesis of a novel CuI/CuII mixed-valence coordination polymer†
CrystEngComm Pub Date: 2023-11-02 DOI: 10.1039/D3CE01001E
Abstract
The chemistry of mixed-valence coordination polymers (CPs) and metal–organic frameworks (MOFs) is of great interest mainly due to their limited numbers and intriguing properties. The scarcity of these types of compounds can be attributed to the lack of effective methods for their synthesis. In this study, we report on the fine-tuning synthesis and structure of a novel CuI/CuII mixed-valence coordination polymer [Cu3Cl(4-ptz)2(OH)2]n (1), based on the reaction of a 5-(4-pyridyl)tetrazole (4-H-ptz) ligand and CuCl2·2H2O in a molar ratio of 1 : 3 under hydrothermal conditions. X-ray crystallography analysis of 1 and bond valence method calculations confirmed the mixed-valence characteristics of the MOF, where Cu(1) presents a +1 charge but Cu(2) presents a +2 charge. The structure is unique, in which the CuI center adopts a T-shaped geometry and CuII exists in a square-pyramidal arrangement. The CuI/CuII mixed-valence compound 1 was formed by the partial reduction of CuII salts in the presence of a 4-H-ptz ligand, which also serves as a reducing agent. In addition, the tetrazolate and pyridine groups of the deprotonated 4-ptz ligand in an appropriate spatial arrangement and coordination sites perfectly fit the requirements for the successful assembly of the final mixed-valence product. Furthermore, a univalence CuI-based compound [Cu2Cl(4-ptz)]n (2) was obtained by using a molar ratio of L : M = 1 : 2 (L = 4-H-ptz, M = CuCl2·2H2O) under 160 °C hydrothermal conditions. The isolation of this univalent 2 highlights the fact that the fine-tuning synthesis of the CuI/CuII mixed-valence compound 1 is possible. These results provide an excellent example of the design, synthesis, and crystal engineering of mixed-valence compounds.


Recommended Literature
- [1] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [2] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [3] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [4] The photometric determination of phosphorus in low-alloy steels
- [5] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [6] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [7] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [8] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [9] Two-photon degradable supramolecular assemblies of linear-dendritic copolymers†
- [10] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 14651-42-4
-
CAS no.: 121080-96-4









